molecular formula C71H88Cl2N24O11 B12375817 Runx-IN-1

Runx-IN-1

Cat. No.: B12375817
M. Wt: 1524.5 g/mol
InChI Key: KEMUNUGWVPYFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Runx-IN-1 is a small-molecule inhibitor designed to target the RUNX family of transcription factors, which play critical roles in cellular differentiation, proliferation, and apoptosis. RUNX proteins are implicated in various cancers, including pancreatic and hematological malignancies. This compound covalently binds to the RUNX protein-DNA interaction domain, effectively blocking its transcriptional activity .

Properties

Molecular Formula

C71H88Cl2N24O11

Molecular Weight

1524.5 g/mol

IUPAC Name

4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[5-[[2-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide

InChI

InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-57(42-94(61)8)87-71(108)63-85-56(41-96(63)10)86-68(105)54-34-48(39-93(54)7)81-70(107)62-83-55(40-95(62)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108)

InChI Key

KEMUNUGWVPYFER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=NC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Runx-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for such inhibitors typically involve:

    Formation of the core scaffold: This step often includes cyclization reactions or coupling reactions to form the core structure.

    Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the RUNX-binding sequences.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Runx-IN-1 primarily undergoes covalent bonding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function.

Common Reagents and Conditions

    Reagents: The synthesis of this compound may involve reagents such as coupling agents, protecting groups, and catalysts.

    Conditions: Typical conditions include controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major product of the reaction involving this compound is the covalently bonded complex with the RUNX-binding sequence, which inhibits the RUNX proteins’ function.

Scientific Research Applications

Runx-IN-1 has significant applications in scientific research, particularly in the fields of:

    Cancer Research: It is used to study the role of RUNX proteins in cancer cell proliferation and apoptosis. By inhibiting RUNX proteins, researchers can investigate their contribution to tumor growth and development.

    Drug Development: this compound serves as a lead compound for developing new cancer therapies targeting RUNX proteins.

    Molecular Biology: It is used to explore the molecular mechanisms of RUNX protein interactions and their regulatory pathways.

Mechanism of Action

Runx-IN-1 exerts its effects by covalently attaching to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their specific targets. This inhibition leads to the activation of p53-dependent apoptosis pathways, resulting in the suppression of cancer cell proliferation . The molecular targets involved include the RUNX proteins and the p53 pathway.

Biological Activity

Runx-IN-1 is a compound designed to inhibit the activity of the RUNX family of transcription factors, particularly RUNX1. RUNX proteins are crucial in various biological processes, including hematopoiesis, cell differentiation, and oncogenesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Overview of RUNX Proteins

RUNX proteins are transcription factors that play essential roles in regulating gene expression during development and in adult tissues. RUNX1, for instance, is vital for hematopoietic stem cell differentiation and has been implicated in various hematological malignancies. Mutations in the RUNX1 gene are associated with poor prognoses in conditions such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

This compound functions primarily by inhibiting the DNA-binding activity of RUNX proteins. By disrupting the interaction between RUNX proteins and their target genes, this compound can modulate downstream signaling pathways involved in cell proliferation and survival. This inhibition is particularly relevant in cancer cells where aberrant RUNX activity contributes to tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the transcriptional activity of RUNX1. For example, assays using luciferase reporters showed a significant decrease in gene expression driven by RUNX1 when treated with this compound. The reduction in RUNX activity led to decreased levels of target genes involved in cell cycle regulation and apoptosis .

Table 1: Effects of this compound on RUNX Target Genes

Target GeneBaseline ExpressionExpression After this compound Treatment
C-FMSHighLow
IL3ModerateLow
GM-CSFHighModerate

Case Studies

A notable case study involved patients with MDS harboring RUNX1 mutations. In this cohort, lower biologic activities of mutant RUNX1 were correlated with poorer outcomes . The application of this compound in preclinical models showed promise in reversing these adverse effects by restoring normal signaling pathways disrupted by mutant RUNX activity.

Clinical Implications

The potential therapeutic implications of this compound are significant. By targeting aberrant RUNX activity, this compound could serve as a novel treatment strategy for various malignancies characterized by dysfunctional RUNX signaling. Ongoing clinical trials are expected to evaluate its efficacy and safety profile in humans.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Efficacy Profiles

Compound Target Mechanism IC₅₀/DC₅₀ In Vivo Efficacy
This compound RUNX DNA binding inhibition < 100 nM 60–70% tumor suppression
PROTAC EGFR Degrader 11 EGFR/FAK/RSK1 Protein degradation DC₅₀ < 100 nM Not reported
(R)-Necrocide 1 Undisclosed Necroptosis induction Not reported Limited data

Table 2. Mechanistic Advantages and Limitations

Compound Advantages Limitations
This compound High specificity, synergistic with p53 therapies Limited to RUNX-dependent cancers
PROTAC EGFR Degrader 11 Broad kinase degradation, potency Dependent on E3 ligase availability
(R)-Necrocide 1 Bypasses apoptosis resistance Off-target effects, unclear mechanism

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